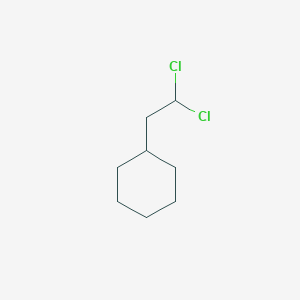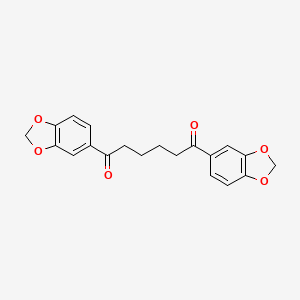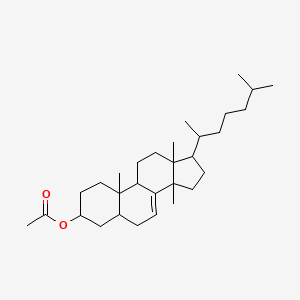
14-Methylcholest-7-en-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Methylcholest-7-en-3-yl acetate is a chemical compound belonging to the class of sterol esters It is characterized by the presence of a methyl group at the 14th position of the cholest-7-en-3-yl structure, with an acetate group attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methylcholest-7-en-3-yl acetate typically involves the acetylation of 14-Methylcholest-7-en-3-ol. The process can be carried out using acetic anhydride and pyridine as reagents. The reaction is usually conducted under mild conditions to avoid any unwanted side reactions. The general reaction scheme is as follows:
[ \text{14-Methylcholest-7-en-3-ol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. High-performance liquid chromatography (HPLC) is often employed to purify the final product .
化学反応の分析
Types of Reactions
14-Methylcholest-7-en-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The double bond in the cholest-7-en structure can be reduced to form saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 14-Methylcholest-7-en-3-one or 14-Methylcholest-7-en-3-oic acid.
Reduction: Formation of 14-Methylcholestan-3-yl acetate.
Substitution: Formation of 14-Methylcholest-7-en-3-yl derivatives with various functional groups.
科学的研究の応用
14-Methylcholest-7-en-3-yl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cholesterol metabolism.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its emollient properties.
作用機序
The mechanism of action of 14-Methylcholest-7-en-3-yl acetate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane-bound enzymes and receptors involved in cholesterol metabolism .
類似化合物との比較
Similar Compounds
Stigmast-7-en-3-yl acetate: Similar structure but with different side chains.
Cholest-5-en-3-yl acetate: Lacks the methyl group at the 14th position.
24-Methylcholest-5-en-3-yl acetate: Methyl group at the 24th position instead of the 14th.
Uniqueness
14-Methylcholest-7-en-3-yl acetate is unique due to the specific positioning of the methyl group at the 14th position, which can significantly influence its biological activity and interaction with cellular components. This structural uniqueness makes it a valuable compound for studying sterol function and metabolism .
特性
CAS番号 |
5259-20-1 |
|---|---|
分子式 |
C30H50O2 |
分子量 |
442.7 g/mol |
IUPAC名 |
[10,13,14-trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H50O2/c1-20(2)9-8-10-21(3)25-14-17-30(7)27-12-11-23-19-24(32-22(4)31)13-16-28(23,5)26(27)15-18-29(25,30)6/h12,20-21,23-26H,8-11,13-19H2,1-7H3 |
InChIキー |
NSCDXTUACLUGIN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


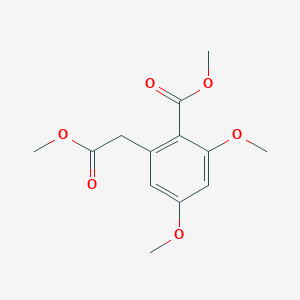

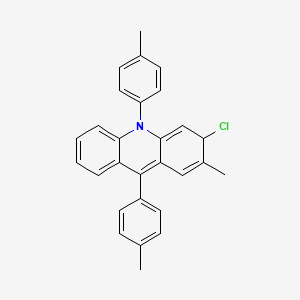

![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)
![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)

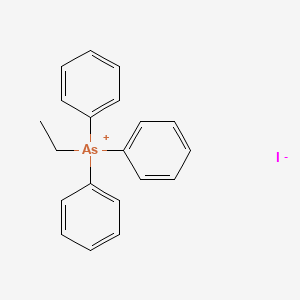

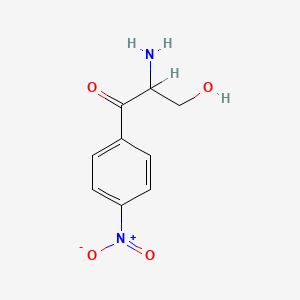
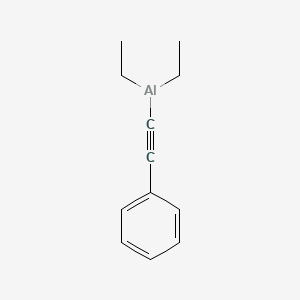
![2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole](/img/structure/B14737613.png)
